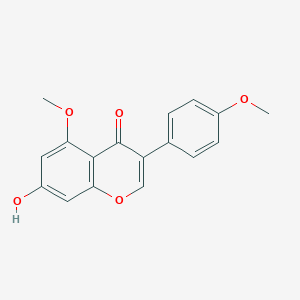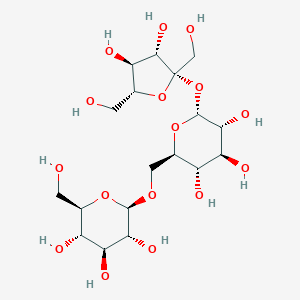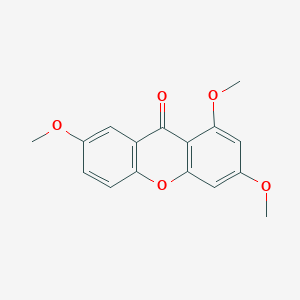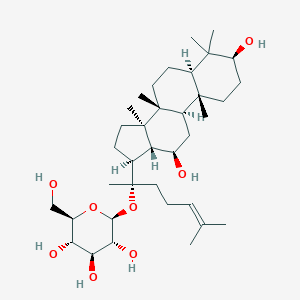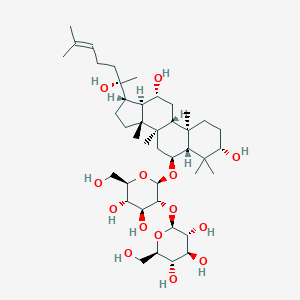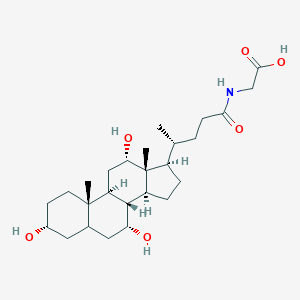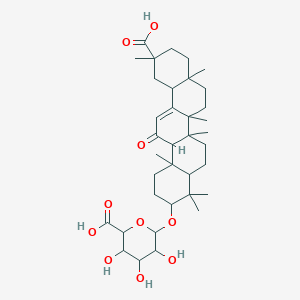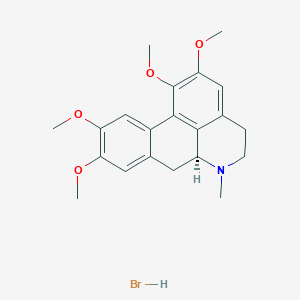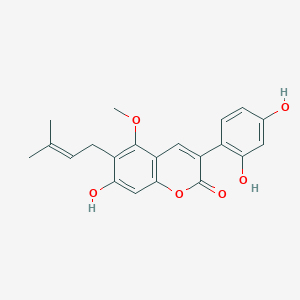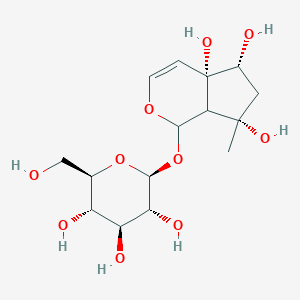
Harpagide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Harpagide is characterized as an iridoid glycoside, which is a product of the mevalonate pathway present in the metabolism of eukaryotes, archaea, and some bacteria .
Synthesis Analysis
This compound, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry . It efficiently enhances synaptic DA release and restores DA release at normal levels from injured neurons in PD model . It also inhibits the phosphorylation and aggregation of α-synuclein by alleviating the intracellular reactive oxygen level .
Molecular Structure Analysis
The molecular formula of this compound is C15H24O10 . Its average mass is 364.345 Da and its monoisotopic mass is 364.136932 Da .
Chemical Reactions Analysis
This compound promotes vesicular synaptic function, hence leading to increased release, through inhibition of ROS-induced phosphorylation of α-Syn .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 364.35 . It is stable if stored as directed and should be kept away from strong oxidizing agents .
Scientific Research Applications
Quality Control in Traditional Medicine
- Quality Evaluation of Scrophulariae Radix : Harpagide has been utilized in the quality control of Scrophulariae Radix, a traditional Chinese medicinal herb. A study demonstrated the preparation of a reference extract calibrated with this compound, suggesting its potential as a substitute for single reference substances in the quality evaluation of traditional Chinese medicine (Yang et al., 2021).
Neuroprotection and Brain Health
- Treatment of Brain Injury : Research has shown that this compound can protect rat cortical neurons from injury caused by oxygen-glucose deprivation and reoxygenation, potentially by decreasing endoplasmic reticulum stress (Wang et al., 2020).
- Cerebral Ischemia/Reperfusion Injury : Another study indicates that this compound may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis in a model of cerebral ischemia/reperfusion injury (Wang et al., 2021).
- Spinal Cord Injury Treatment : this compound has been shown to inhibit neuronal apoptosis and promote axonal regeneration after spinal cord injury in rats, potentially through the activation of the Wnt/β-catenin signaling pathway (Rong et al., 2019).
Bone Health and Osteoporosis
- Anti-osteoporotic Activity : A study demonstrated that this compound improves bone properties by stimulating osteoblast differentiation and suppressing osteoclast formation, showing potential for the prevention of bone loss (Chung et al., 2016).
Pharmacological Research
- Inflammation and Pain Management : this compound has been found to have significant anti-inflammatory properties, with research indicating its potential as a natural compound for treating inflammation and pain (Zhang et al., 2011).
Miscellaneous Applications
- Enhancement of Iridoid Accumulation : In a biotechnological context, this compound accumulation was enhanced in Melittis melissophyllum L. shoot cultures, suggesting its potential application in medicinal plant cultivation and pharmaceutical production (Skrzypczak-Pietraszek et al., 2018).
Mechanism of Action
Target of Action
Harpagide, a natural product found in the plant Harpagophytum procumbens , is known to target cyclooxygenases 1 and 2 (COX-1/2) and dopaminergic (DAergic) neurons . COX-1/2 are key enzymes in the arachidonic acid pathway and play a crucial role in the inflammatory response . DAergic neurons are involved in the release of the neurotransmitter dopamine .
Mode of Action
This compound interacts with its targets by inhibiting the activity of COX-1/2 , which results in a reduction in the production of prostaglandins, key mediators of inflammation . Additionally, this compound has been shown to enhance the release of dopamine from DAergic neurons .
Biochemical Pathways
This compound affects the arachidonic acid pathway by inhibiting COX-1/2 . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation . Furthermore, this compound promotes the release of dopamine in DAergic neurons, which is crucial for neuron-neuron communication .
Pharmacokinetics
It is known that this compound can effectively enhance synaptic dopamine release
Result of Action
The inhibition of COX-1/2 by this compound leads to a reduction in inflammation, making it useful in the treatment of rheumatic complaints . Additionally, by promoting the release of dopamine, this compound can restore dopamine levels in injured neurons, offering potential benefits for neurodegenerative disorders like Parkinson’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, oxidative stress can affect the efficacy of this compound in inhibiting the aggregation of α-synuclein, a protein implicated in Parkinson’s disease . Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Harpagide is a part of the acyclic monoterpenes and their derivatives, which are natural products with diverse functions as volatile and non-volatile secondary metabolites . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it effectively enhances synaptic dopamine (DA) release and restores DA release at normal levels from injured neurons in Parkinson’s disease (PD) model . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It efficiently inhibits the phosphorylation and aggregation of α-synuclein by alleviating the intracellular reactive oxygen level, which is beneficial for vesicle loading and recycling . This inhibition leads to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to promote vesicular synaptic function, leading to increased release . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Harpagide involves several steps, including the extraction of starting materials from natural sources and subsequent chemical reactions to produce the final product.", "Starting Materials": [ "Harpagoside, extracted from Harpagophytum procumbens (Devil's Claw) plant", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Chloroform (CHCl3)", "Acetone (CH3COCH3)", "Sodium sulfate (Na2SO4)", "Activated charcoal" ], "Reaction": [ "1. Harpagoside is extracted from Devil's Claw plant using methanol and chloroform.", "2. Harpagoside is hydrolyzed into harpagide using hydrochloric acid.", "3. The resulting mixture is neutralized with sodium hydroxide.", "4. The solution is then extracted with chloroform to remove impurities.", "5. The chloroform layer is washed with water and dried over sodium sulfate.", "6. The chloroform is evaporated to obtain crude harpagide.", "7. The crude harpagide is purified using column chromatography with activated charcoal and acetone as eluent.", "8. The purified harpagide is obtained as a white crystalline powder." ] } | |
CAS RN |
6926-08-5 |
Molecular Formula |
C15H24O10 |
Molecular Weight |
364.34 g/mol |
IUPAC Name |
(4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol |
InChI |
InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11?,12+,13?,14+,15-/m1/s1 |
InChI Key |
XUWSHXDEJOOIND-UMZOVDGDSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2(C1C(OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Other CAS RN |
6926-08-5 |
Pictograms |
Irritant |
synonyms |
ajugol harpagide leonuride myoporoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



